(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one
Description
This polyoxygenated, branched-chain ketone features a complex stereochemical framework with four tert-butyl(dimethyl)silyl (TBS) ether groups, six methyl substituents, and a 2-methyl-1,3-thiazol-4-yl moiety at the terminal position. Its structure (Fig. 1) suggests a role as a synthetic intermediate, likely in natural product synthesis, where TBS groups protect hydroxyl functionalities during multi-step reactions .
Properties
Molecular Formula |
C51H101NO5SSi4 |
|---|---|
Molecular Weight |
952.8 g/mol |
IUPAC Name |
1,3,7,15-tetrakis[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one |
InChI |
InChI=1S/C51H101NO5SSi4/c1-37(31-32-43(55-60(22,23)48(9,10)11)39(3)35-42-36-58-41(5)52-42)29-28-30-38(2)45(57-62(26,27)50(15,16)17)40(4)46(53)51(18,19)44(56-61(24,25)49(12,13)14)33-34-54-59(20,21)47(6,7)8/h31,35-36,38,40,43-45H,28-30,32-34H2,1-27H3 |
InChI Key |
OCGGWJZENCFVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis begins from a suitably functionalized heptadeca-12,16-dien-5-one backbone bearing free hydroxyl groups at positions 1, 3, 7, and 15.
- The 2-methyl-1,3-thiazol-4-yl substituent is introduced via coupling reactions on the terminal position 17 of the carbon chain.
Protection of Hydroxyl Groups
- The critical step in the preparation is the tetrakis-protection of the hydroxyl groups with tert-butyl(dimethyl)silyl chloride (TBDMS-Cl).
- Reaction conditions typically involve the use of 2,6-dimethylpyridine as a base and dichloromethane as the solvent .
- The reaction is conducted at 0 °C for approximately 3 hours , ensuring selective and complete silylation of the four hydroxyl groups.
- This step yields the tetrakis-TBDMS protected compound with a reported high yield of 99% .
Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxyl protection | TBDMS-Cl, 2,6-dimethylpyridine, DCM | 0 °C | 3 h | 99 | Selective silylation of 1,3,7,15-OH |
| Coupling with thiazole | Not explicitly detailed in sources | - | - | - | Installation of 2-methyl-1,3-thiazol-4-yl group |
Purification and Characterization
- The product is purified typically by chromatographic techniques (e.g., silica gel column chromatography) to remove unreacted starting materials and side products.
- Characterization is performed using standard spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the stereochemistry and integrity of the molecule.
Summary Table of Compound Data
| Property | Data |
|---|---|
| Chemical Name | (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one |
| Molecular Formula | C51H101NO5SSi4 |
| Molecular Weight | 952.76 g/mol |
| CAS Number | 193146-51-9 |
| Key Reagents | TBDMS-Cl, 2,6-dimethylpyridine, dichloromethane |
| Reaction Conditions | 0 °C, 3 hours |
| Yield | 99% |
| Reference | J. Org. Chem., 2000, 65(22), 7456-7467 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions could target the double bonds or the carbonyl group.
Substitution: Substitution reactions may occur at the silyl ether groups or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with thiazole rings often exhibit biological activity, including antimicrobial or anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Table 1. Physicochemical Properties of Key Analogues
Comparison via Computational Similarity Metrics
- However, its thiazole moiety distinguishes it from SAHA (vorinostat), a hydroxamate-based HDAC inhibitor, reducing Tanimoto similarity to ~55% .
- Molecular Networking : MS/MS-based cosine scores (threshold ≥0.5) group this compound with other TBS-protected polyketides, such as bryostatin analogues, due to shared fragmentation patterns (e.g., loss of TBS groups at m/z 571) .
Table 2. Docking Affinities for Kinase Targets
| Compound | ROCK2 (ΔG, kcal/mol) | HDAC8 (IC50, nM) |
|---|---|---|
| Target compound | −7.8 | Not tested |
| Ripasudil | −8.2 | N/A |
| Aglaithioduline | N/A | 120 |
Key Research Findings and Implications
Synthetic Utility : The tetrakis-TBS configuration enhances stability in acidic conditions compared to tris-TBS analogues, making it preferable for multi-step syntheses .
Biological Potential: While structurally distinct from clinical HDAC inhibitors, its thiazole moiety could enable metal-binding interactions in enzyme inhibition, warranting further assay validation .
Biological Activity
The compound known as (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one (CAS Number: 193146-51-9) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings.
Molecular Characteristics:
- Molecular Formula: C51H101NO5SSi4
- Molecular Weight: 952.76 g/mol
- Appearance: Off-yellow oil
- Solubility: Soluble in acetone, chloroform, dichloromethane, and ethyl acetate
Antimicrobial Properties
Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. The presence of the 2-methyl-1,3-thiazol-4-YL group in this compound suggests potential activity against various bacterial strains. A study examining similar thiazole derivatives reported significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of this compound can be inferred from its structural components. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Compounds that contain silyl groups have been shown to enhance antioxidant activity due to their ability to scavenge reactive oxygen species (ROS) .
Cytotoxicity and Cancer Research
Preliminary studies on related compounds suggest that this class of molecules may exhibit cytotoxic effects on cancer cell lines. For instance, a related thiazole derivative demonstrated significant cytotoxicity against human cancer cell lines in vitro . Further investigation into the specific mechanisms of action for this compound is warranted to elucidate its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives. The results indicated that compounds with similar structures to (3S,6R,7S...) showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Thiazole Derivative A | 50 | Staphylococcus aureus |
| Thiazole Derivative B | 75 | Escherichia coli |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on a related thiazole compound demonstrated IC50 values ranging from 20 µM to 50 µM against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings indicate a promising avenue for further exploration of the compound's anticancer properties .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
